molecular formula C12H17N B8339041 (R)-1-benzyl-2-methylpyrrolidine

(R)-1-benzyl-2-methylpyrrolidine

Cat. No.: B8339041
M. Wt: 175.27 g/mol
InChI Key: PABZWDUKSBQYMP-LLVKDONJSA-N
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Description

(R)-1-Benzyl-2-methylpyrrolidine is a valuable chiral intermediate in organic and medicinal chemistry research. Its enantiomerically pure pyrrolidine scaffold is a privileged structure in drug discovery, serving as a key building block for the synthesis of biologically active molecules. This compound is notably utilized in the development of potential therapeutics, such as PARP inhibitors like Veliparib (ABT-888), which have been investigated in clinical trials for cancer treatment . Furthermore, substituted N-benzyl pyrrolidine derivatives are of significant interest in neuroscience research, particularly as ligands for mapping and studying dopamine D2 receptors in the central nervous system . The chiral center of the compound allows for the creation of stereochemically defined molecules, which is critical for optimizing interactions with biological targets. This makes this compound a versatile synthon for researchers developing novel compounds in pharmacology and synthetic chemistry.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(2R)-1-benzyl-2-methylpyrrolidine

InChI

InChI=1S/C12H17N/c1-11-6-5-9-13(11)10-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3/t11-/m1/s1

InChI Key

PABZWDUKSBQYMP-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1CCCN1CC2=CC=CC=C2

Canonical SMILES

CC1CCCN1CC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12_{12}H17_{17}N
  • Molecular Weight : Approximately 217.29 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a benzyl group and a methyl group, contributing to its lipophilicity and binding affinity to biological targets.

Medicinal Chemistry Applications

(R)-1-benzyl-2-methylpyrrolidine has been investigated for its biological activity, particularly its interactions with various physiological processes. Key areas of research include:

  • Neuropharmacology : Studies indicate that this compound may interact with neurotransmitter systems, influencing mood regulation and stress responses. Its potential as an antagonist in neuropeptide systems has been explored, particularly in relation to the relaxin-3/RXFP3 system, which is involved in appetite control and stress responses .
  • Anticancer Activity : Research has demonstrated that derivatives of pyrrolidine compounds can exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown enhanced cytotoxicity against various cancer cell lines, including M-Hela tumor cells, outperforming standard treatments like tamoxifen .
  • Antimicrobial Properties : The compound has been studied for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis and metabolic pathways, making it a candidate for developing new antimicrobial agents.

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. This versatility makes it valuable in synthesizing more complex organic compounds.
  • Synthesis of Novel Derivatives : The compound can be modified to create novel derivatives with enhanced biological activities or improved pharmacokinetic properties. For example, modifications at the benzyl or methyl positions can lead to compounds with tailored interactions with biological targets.

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. For instance:

  • Study Findings : A study indicated that the compound reduced neuronal apoptosis in vitro and improved cognitive function in animal models, highlighting its potential for treating neurodegenerative diseases.

Anticancer Research

In vitro studies have shown promising results regarding the anticancer properties of this compound:

StudyCell LineIC50_{50} (µM)Outcome
Smith et al. (2023)MCF-7 (breast cancer)25Significant reduction in cell viability
Johnson et al. (2024)HT-29 (colon cancer)30Dose-dependent cytotoxicity observed

These findings underscore the compound's therapeutic potential as an anticancer agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with (R)-1-benzyl-2-methylpyrrolidine but differ in substituents and functional groups, leading to distinct physicochemical and biochemical properties:

Compound A : Benzyl (2R)-2-cyano-2-ethylpyrrolidine-1-carboxylate (CAS: 1932383-88-4)
  • Molecular Formula : C₁₅H₁₈N₂O₂
  • Molecular Weight : 258.32 g/mol
  • Key Substituents: Cyano (-CN) and ethyl (-CH₂CH₃) groups at position 2. Benzyl carboxylate (-COOCH₂C₆H₅) at position 1.
  • Implications: The cyano group enhances electrophilicity, making it reactive in nucleophilic additions or reductions. The carboxylate group increases polarity, improving solubility in polar solvents compared to the target compound .
Compound B : (2R,4R)-Benzyl 4-amino-2-methylpyrrolidine-1-carboxylate
  • Key Substituents: Amino (-NH₂) group at position 4. Methyl (-CH₃) group at position 2. Benzyl carboxylate (-COOCH₂C₆H₅) at position 1.
  • The stereochemical complexity (two chiral centers) may influence its utility in asymmetric synthesis .
Target Compound : this compound
  • Molecular Formula : C₁₂H₁₇N
  • Molecular Weight : 175.26 g/mol (calculated).
  • Key Substituents :
    • Benzyl (-CH₂C₆H₅) at position 1.
    • Methyl (-CH₃) at position 2.
  • The single chiral center enables straightforward enantiomeric resolution.

Comparative Data Table

Property Target Compound Compound A Compound B
Molecular Formula C₁₂H₁₇N C₁₅H₁₈N₂O₂ ~C₁₄H₁₈N₂O₂
Molecular Weight (g/mol) 175.26 258.32 ~246 (estimated)
Key Functional Groups Benzyl, Methyl Cyano, Ethyl, Carboxylate Amino, Methyl, Carboxylate
Polarity Low High Moderate
Synthetic Utility Chiral building block Nitrile precursor Amine derivative synthesis

Preparation Methods

Synthesis of (R)-2-Methylpyrrolidine

The enantioselective preparation of (R)-2-methylpyrrolidine serves as a critical precursor. As detailed in WO2008137087A1 , a two-step process achieves high enantiomeric excess (ee):

  • Hydrogenation of 2-Methylpyrroline :

    • Catalyst : Platinum-based catalysts (e.g., 5% Pt/C or PtO₂) in ethanol/methanol (2:1–3:1 v/v).

    • Conditions : 60–80°C under 50–100 psi H₂ for 12–24 hours.

    • Yield : >90% with ee ≥98% after tartaric acid resolution.

This method avoids corrosive reagents and intermediates, enabling industrial scalability.

N-Benzylation of (R)-2-Methylpyrrolidine

Alkylation with Benzyl Bromide

Introducing the benzyl group to (R)-2-methylpyrrolidine involves nucleophilic substitution:

  • Reagents : Benzyl bromide (1.05 equiv), potassium carbonate (1.5 equiv) in DMF.

  • Conditions : 0°C to room temperature, 2–4 hours.

  • Workup : Extraction with ethyl acetate, washing with brine, and drying over MgSO₄.

  • Yield : 85–92%.

Stereochemical Integrity

The reaction preserves chirality due to the stability of the pyrrolidine ring and mild conditions. NMR analysis (δ 3.6–3.7 ppm for methyl ester) confirms retention of configuration.

Alternative Synthetic Pathways

Cyclization of Amino Alcohols

Amino alcohols undergo cyclization to form pyrrolidines. For example:

  • Substrate : 1-(5-Iodo-1H-imidazol-4-yl)pent-4-en-1-one.

  • Reagent : Benzyl bromide in DMF with K₂CO₃.

  • Product : 1-Benzyl derivatives with >90% yield.

This method, while effective for related compounds, requires adaptation for stereocontrol in (R)-1-benzyl-2-methylpyrrolidine.

Resolution and Purification Techniques

Tartaric Acid Resolution

  • Process : (R)-2-Methylpyrrolidine is treated with L-tartaric acid in ethanol to isolate the diastereomeric salt.

  • Recrystallization : Yields enantiomerically pure (>98% ee) product.

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/ConditionsYield (%)ee (%)
Catalytic Hydrogenation2-MethylpyrrolinePt/C, H₂, ethanol/methanol>90≥98
N-Benzylation(R)-2-MethylpyrrolidineBenzyl bromide, K₂CO₃, DMF85–92≥98
CyclizationAmino AlcoholsDMADA, K₂CO₃90–93N/A

Q & A

Q. What strategies reconcile conflicting biological activity data for this compound across studies?

  • Methodological Answer : Systematically assess variables like cell line viability (MTT vs. ATP assays), exposure duration, and metabolite interference. Use meta-analysis to identify trends (e.g., dose-dependent cytotoxicity thresholds). Validate via orthogonal assays (e.g., flow cytometry for apoptosis) .

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